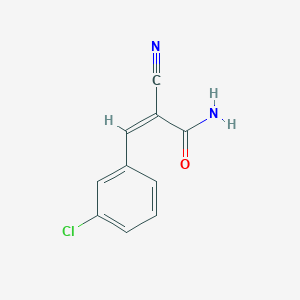

3-(3-chlorophenyl)-2-cyanoacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(3-chlorophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQJEMMLYNQPJS-YWEYNIOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Chlorophenyl 2 Cyanoacrylamide

Established Synthetic Routes and Reaction Mechanisms

The most prominent and widely employed method for synthesizing 3-(3-chlorophenyl)-2-cyanoacrylamide is the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.

Knoevenagel Condensation Variants for Arylidene Cyanoacetamides

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com For the synthesis of this compound, this translates to the condensation of 3-chlorobenzaldehyde (B42229) with 2-cyanoacetamide (B1669375). The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine (B128534), and often carried out in a protic solvent like ethanol (B145695). mdpi.com The general mechanism involves the deprotonation of the active methylene group of 2-cyanoacetamide by the base to form a carbanion. This nucleophile then attacks the carbonyl carbon of 3-chlorobenzaldehyde, followed by dehydration to yield the final α,β-unsaturated product. The reaction generally affords the more stable (E)-isomer with high selectivity. organic-chemistry.org

Different catalytic systems have been explored to optimize the Knoevenagel condensation for the synthesis of related arylidene cyanoacetamides, which are directly applicable to the synthesis of the target compound. For instance, the use of diisopropylethylammonium acetate (B1210297) (DIPEAc) has been reported as an efficient catalyst for the condensation of aromatic aldehydes with ethyl cyanoacetate, a related active methylene compound, leading to high yields of the corresponding cyanoacrylates. scielo.org.mx Another approach involves the use of triphenylphosphine (B44618) as a catalyst under solvent-free conditions, which can also be adapted for the synthesis of this compound. organic-chemistry.org

Table 1: Knoevenagel Condensation for the Synthesis of Arylidene Cyanoacetamide Derivatives This table is interactive. Click on the headers to sort the data.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-cyanoacetamide | Piperidine | Ethanol | Reflux, 45 min | 90 | mdpi.com |

| 6-nitroveratraldehyde | 2-cyanoacetamide | Piperidine | Methanol | Reflux, 2 h | 100 | chemspider.com |

| Aromatic Aldehydes | Ethyl Cyanoacetate | DIPEAc (10 mol%) | - | Reflux | ~91 | scielo.org.mx |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine (20 mol%) | - | 75-80 °C | Good | organic-chemistry.org |

| 4-methoxybenzaldehyde (B44291) | 2-cyanoacetamide | Triethylamine (10 mol%) | NaCl solution (aq.) | Microwave (55W), 35 min | 99 | unifap.br |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, represent a highly efficient synthetic strategy. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied. For example, a three-component reaction involving 3-chlorobenzaldehyde, 2-cyanoacetamide, and another nucleophile could potentially be designed. MCRs are known to be highly valuable for generating libraries of structurally diverse compounds for drug discovery, and acrylamide (B121943) moieties have been incorporated into molecules using MCRs. semanticscholar.org The Knoevenagel condensation itself can be the initial step in a domino or multicomponent reaction sequence. researchgate.net

Advanced and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable synthetic methods. These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Systems and Their Mechanistic Roles in Synthesis (e.g., Base Catalysis, Metal Catalysis)

The choice of catalyst plays a crucial role in the efficiency and environmental impact of the synthesis. While traditional Knoevenagel condensations often employ organic bases like piperidine, which can be toxic, alternative catalytic systems are being explored.

Base Catalysis: As mentioned, weak organic bases are standard. The base's role is to generate the nucleophilic carbanion from the active methylene compound. The basicity of the catalyst can influence the reaction rate and yield. unifap.br

Ionic Liquids: Diisopropylethylammonium acetate (DIPEAc), an ionic liquid, has been shown to be a highly effective catalyst for Knoevenagel condensations, offering advantages such as high yields and easier product separation. scielo.org.mx

Organocatalysis: Triphenylphosphine, an organocatalyst, can efficiently catalyze the Knoevenagel condensation under mild, solvent-free conditions. organic-chemistry.org The proposed mechanism involves the activation of the aldehyde by the phosphine.

Metal Catalysis: While less common for this specific transformation, certain Lewis acids or metal complexes can also catalyze Knoevenagel-type reactions.

Solvent-Free and Mechanochemical Synthesis Techniques

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: The Knoevenagel condensation for producing arylidene cyanoacetamides has been successfully carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. organic-chemistry.org This approach significantly reduces the environmental burden associated with solvent use and disposal.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or milling), is an emerging green technique. It can lead to solvent-free reactions with high yields and reduced reaction times. While not specifically documented for this compound, the synthesis of related benzylidenemalononitriles has been achieved using sonication, a form of mechanochemistry, in a solvent-free environment at room temperature. bhu.ac.in

Chemo-Enzymatic and Biocatalytic Synthesis Routes

The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions, making it a very attractive green chemistry approach.

While a specific biocatalytic route for this compound has not been detailed in the reviewed literature, the potential for such a synthesis exists. A chemical-biological relay catalytic method has been described for the synthesis of (E)-2-cyanoacrylamides. researchgate.net This approach could potentially be adapted. Furthermore, two-step biocatalytic syntheses have been developed for other complex molecules, which involve steps like condensation and transamination catalyzed by enzymes. researchgate.net The development of a specific enzyme or a chemo-enzymatic cascade for the synthesis of this compound from readily available precursors is a promising area for future research.

Table 2: Green Synthesis Approaches for Arylidene Cyanoacetamide Derivatives This table is interactive. Click on the headers to sort the data.

| Approach | Catalyst | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Triethylamine | NaCl solution (aq.) | Rapid reaction (35 min), high yields (90-99%) | unifap.br |

| Solvent-Free | Triphenylphosphine | Microwave irradiation or conventional heating | Avoids organic solvents, high yields | organic-chemistry.org |

| Sonication | Ammonium Acetate | Solvent-free, room temperature | Environmentally friendly, excellent yields | bhu.ac.in |

| Biocatalysis (for related compounds) | Nitrile Hydratase | Aqueous buffer | High stereospecificity, mild conditions | researchgate.net |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is typically achieved through the Knoevenagel condensation of 3-chlorobenzaldehyde with 2-cyanoacetamide. The efficiency and yield of this reaction are highly dependent on several factors, including the choice of catalyst, solvent, and reaction temperature. Researchers have explored various conditions to optimize the production of this compound and its analogs.

A foundational method for synthesizing 2-cyanoacrylamide derivatives involves the use of a basic catalyst like piperidine in an alcohol solvent, such as 2-propanol or ethanol, with heating. nih.govmdpi.com For instance, reacting the aldehyde and cyanoacetamide with piperidine in boiling ethanol has been shown to produce the desired product in high yield (90%) after a short reaction time. mdpi.com

More advanced catalytic systems have been developed to improve yields and reaction conditions. One such system employs diisopropylethylammonium acetate (DIPEAc) as an effective catalyst for the condensation of various aldehydes with ethyl cyanoacetate, a closely related active methylene compound. jmcs.org.mxscielo.org.mx An optimization study for the synthesis of a related cyanoacrylate revealed that using 10 mol% of DIPEAc at reflux temperature provided a 91% yield. jmcs.org.mx Further investigation into the solvent's role demonstrated that non-polar solvents like hexane (B92381) are particularly effective, while others like MDC, ethanol, methanol, DMF, acetonitrile, and THF result in lower yields under the same conditions. jmcs.org.mx

Table 1: Effect of Solvent on the Yield of a Representative Knoevenagel Condensation using DIPEAc Catalyst This table is interactive. Click on the headers to sort the data.

| Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|

| Hexane | Reflux | 91 | jmcs.org.mx |

| MDC | Reflux | Lower than Hexane | jmcs.org.mx |

| Ethanol | Reflux | Lower than Hexane | jmcs.org.mx |

| Methanol | Reflux | Lower than Hexane | jmcs.org.mx |

| DMF | Reflux | Lower than Hexane | jmcs.org.mx |

| Acetonitrile | Reflux | Lower than Hexane | jmcs.org.mx |

| THF | Reflux | Lower than Hexane | jmcs.org.mx |

Yields are based on a model reaction for a related cyanoacrylate. jmcs.org.mx

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For the Knoevenagel condensation, the use of microwave irradiation in conjunction with a catalyst like triethylamine (TEA) in a green solvent such as a sodium chloride solution has proven highly effective. unifap.br This method can dramatically reduce reaction times from hours to just 35 minutes, achieving near-quantitative yields. unifap.br The use of an electrolyte like NaCl is believed to enhance the absorption of microwave energy, facilitating rapid heating of the reaction mixture. unifap.br

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Knoevenagel Condensation This table is interactive. Click on the headers to sort the data.

| Heating Method | Catalyst (10 mol%) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | Triethylamine | 240 min | 98 | unifap.br |

| Microwave (55W) | Triethylamine | 35 min | 99 | unifap.br |

| Conventional | Pyridine (B92270) | 240 min | 70 | unifap.br |

Yields are based on a model reaction between 4-methoxybenzaldehyde and cyanoacetamide. unifap.br

Other catalytic systems, including triphenylphosphine under solvent-free conditions and cetyltrimethylammonium bromide (CTMAB) in water, have also been reported, offering mild and environmentally friendly alternatives. organic-chemistry.orgresearchgate.net

Stereoselective Synthesis and Isomeric Control

In the synthesis of this compound, the double bond formed during the Knoevenagel condensation can exist as either the (E) or (Z) isomer. The relative orientation of the substituents on the double bond is crucial as it defines the molecule's three-dimensional shape. For most applications, obtaining a single, pure isomer is highly desirable.

The Knoevenagel condensation is widely recognized for its high degree of stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.org This stereochemical preference is a key advantage of this synthetic route.

Several catalytic systems have been shown to produce the (E)-isomer with excellent selectivity. For example, the use of triphenylphosphine as a catalyst in a solvent-free Knoevenagel condensation affords α-cyanoacrylates almost exclusively as the (E)-isomer. organic-chemistry.org Similarly, the optimized microwave-assisted synthesis using triethylamine as a catalyst also yields the (E)-isomer with high stereoselectivity. unifap.br The structure and (E)-configuration of the products from these reactions are typically confirmed through methods like single-crystal X-ray diffraction and NMR spectroscopy. unifap.br

The control of stereochemistry is intrinsically linked to the reaction mechanism and conditions. The choice of base, solvent, and temperature can influence the transition state of the reaction, solidifying the preference for one isomer over the other. The conditions are generally optimized not only for yield but also to ensure the exclusive or near-exclusive formation of the desired (E)-isomer, avoiding the formation of the (Z)-isomer and other side products like Michael adducts. organic-chemistry.org

Table 3: Stereochemical Outcome of Various Synthetic Methods This table is interactive. Click on the headers to sort the data.

| Method | Catalyst | Predominant Isomer | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Piperidine | (E) | mdpi.com |

| Phosphane-Catalyzed Condensation | Triphenylphosphine | (E) | organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of 3 3 Chlorophenyl 2 Cyanoacrylamide

Nucleophilic Addition Reactions

The core reactivity of 3-(3-chlorophenyl)-2-cyanoacrylamide is centered on its susceptibility to nucleophilic attack, primarily at the β-carbon of the acrylamide (B121943) moiety. This reactivity is the foundation for both simple adduct formation and more complex, biologically relevant interactions.

The this compound system is an archetypal Michael acceptor. The strong electron-withdrawing effects of the adjacent cyano and amide carbonyl groups make the β-carbon of the alkene highly electrophilic and prone to conjugate addition by a wide range of nucleophiles. researchgate.net This classic Michael addition reaction is a fundamental pathway for carbon-carbon and carbon-heteroatom bond formation.

Soft nucleophiles, such as thiolates, amines, and carbanions, readily add to the β-position, leading to the formation of a stable covalent adduct. researchgate.netbham.ac.uk The reaction proceeds via a stabilized enolate intermediate, which is subsequently protonated to yield the final product. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by the delocalization of the negative charge onto the cyano and carbonyl groups, and subsequent protonation at the α-carbon.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Thiol | Cysteine, β-mercaptoethanol | Thioether Adduct |

| Amine | Primary/Secondary Amines | β-Amino Acrylamide |

| Carbon | Malonates, β-ketoesters | Extended Carbon Chain |

A significant aspect of the reactivity of 2-cyanoacrylamides is their ability to form reversible covalent bonds with biological nucleophiles, most notably the thiol group of cysteine residues in proteins. nih.govnih.gov While standard acrylamides typically form irreversible adducts with thiols, the presence of the α-cyano group fundamentally alters the reaction's dynamics. researchgate.netsemanticscholar.org

The addition of a thiol, such as from a cysteine analog like β-mercaptoethanol, proceeds via a standard Michael addition. nih.govnih.gov However, the electron-withdrawing cyano group significantly increases the acidity of the proton on the α-carbon of the resulting adduct. nih.govsemanticscholar.orgescholarship.org This increased acidity facilitates the reverse reaction—a retro-Michael elimination—allowing the adduct to dissociate back to the original reactants. escholarship.orgnih.gov This equilibrium between the forward addition and reverse elimination establishes the reversible nature of the covalent bond. mdpi.comresearchgate.net

This property of reversible covalency is of high interest in medicinal chemistry, as it allows for potent and selective engagement with a target protein while minimizing the risk of permanent, off-target modifications. nih.govnih.govnih.gov The balance between the rates of association and dissociation can be fine-tuned to achieve a desired duration of action. nih.gov

Cyclization and Cyclocondensation Reactions

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The activated double bond and the nitrile group can both participate in ring-forming reactions.

The compound serves as a versatile building block for constructing important heterocyclic scaffolds through cyclocondensation reactions.

Pyrazoles: The reaction of 2-cyanoacrylamide derivatives with hydrazine or its substituted analogs is a common and efficient method for synthesizing 5-aminopyrazole derivatives. mdpi.comnih.gov The reaction typically proceeds via an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and dehydration, yielding the stable pyrazole (B372694) ring. ekb.eg

Pyridines: Substituted pyridines, particularly 2-pyridones, can be synthesized from this compound. These syntheses often involve multi-component reactions, for example, with active methylene (B1212753) compounds like malononitrile or ethyl cyanoacetate in the presence of a base. ekb.eg These reactions lead to the formation of highly functionalized pyridine (B92270) rings, which are prevalent pharmacophores. nih.govgoogle.com

Dihydroisoxazoles: The [3+2] cycloaddition reaction of this compound with nitrile oxides, or its condensation with hydroxylamine, can lead to the formation of dihydroisoxazole rings. For instance, the synthesis of 5-amino-3-(4-chlorophenyl)-2,3-dihydroisoxazole-4-carbonitrile from a related precursor highlights this pathway. rsc.org

| Heterocycle | Key Reagent(s) | General Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine Hydrate | Michael Addition-Cyclization |

| Pyridine (2-pyridone) | Malononitrile, Base | Multi-component Condensation |

| Dihydroisoxazole | Hydroxylamine | Condensation-Cyclization |

The multiple reactive sites within this compound make it an ideal substrate for initiating domino or cascade reactions. These reactions involve a sequence of intramolecular and intermolecular transformations that occur in a single pot, leading to the rapid assembly of complex molecular architectures from simple starting materials.

For example, a domino sequence could be initiated by a nucleophilic Michael addition, which then generates a new intermediate that is primed for a subsequent intramolecular cyclization onto the nitrile group. nih.gov Such domino Knoevenagel-cyclization or amination-Knoevenagel condensation sequences have been reported for structurally similar systems, underscoring the potential of this compound in complex synthesis. nih.govnih.gov These processes are highly efficient as they reduce the number of separate synthetic steps and purification procedures.

Electrophilic and Radical Transformations

While the dominant reactivity of this compound is governed by nucleophilic addition, the potential for electrophilic and radical transformations also exists, although they are less commonly exploited.

Electrophilic Transformations: The carbon-carbon double bond is electron-deficient due to the influence of the withdrawing groups, making it generally unreactive towards electrophiles. However, the 3-chlorophenyl ring can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-director but is deactivating, while the conjugated acrylamide moiety is a strong deactivating, meta-directing group. Therefore, forcing conditions would be required for electrophilic substitution on the aromatic ring.

Radical Transformations: The activated alkene can participate in radical addition reactions. mdpi.com A radical species can add to the β-carbon to form a stabilized α-radical intermediate. This intermediate can then be trapped by another molecule or undergo further transformations. While specific examples involving this compound are not extensively documented, the general reactivity of activated alkenes in radical-mediated processes suggests that this compound could be a viable substrate for such reactions, potentially leading to trifunctionalized products or initiating radical polymerization. mdpi.comresearchgate.net

Derivatization Strategies Utilizing Reactive Centers

The strategic derivatization of this compound leverages the unique reactivity of its constituent functional groups. Modifications can be selectively targeted to the cyano group, the activated olefin of the acrylamide core, or the chlorine-bearing phenyl ring, enabling a systematic exploration of its chemical space.

The cyano (nitrile) group is a versatile functional handle that can undergo a variety of chemical transformations. Although less reactive than the acrylamide's Michael acceptor system, it can be modified under specific conditions to yield different functional groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields a primary amide, converting the starting material into a di-amide derivative. Complete hydrolysis under more forcing conditions can lead to the formation of a carboxylic acid at this position.

Reduction: Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) can reduce the cyano group to a primary amine. This transformation provides a route to aminomethyl-substituted acrylamides.

Nucleophilic Addition: The nitrile group can act as an electrophilic site for certain strong nucleophiles. For instance, organometallic reagents (e.g., Grignard reagents) can add across the carbon-nitrogen triple bond to form ketones after a hydrolytic workup. Furthermore, the nitrogen's lone pair allows it to act as a hydrogen bond acceptor, which can influence intermolecular interactions. ekb.eg Some studies have noted that an additional nitrile group on an acrylamide can create a "nitrile trap," which can engage with nucleophilic residues. ekb.eg

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | Carboxamide (-CONH₂) |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) |

| Reduction | H₂/Pd, LiAlH₄ | Aminomethyl (-CH₂NH₂) |

| Addition of Grignard Reagents | 1. R-MgBr; 2. H₃O⁺ | Ketone (-C(=O)R) |

The acrylamide moiety, and specifically the α,β-unsaturated system, is the most reactive center of the molecule for nucleophilic attack. The presence of two strong electron-withdrawing groups (cyano and amide) renders the β-carbon highly electrophilic and susceptible to Michael (conjugate) addition reactions. researchgate.net

This reactivity is a cornerstone of the chemical behavior of cyanoacrylamides. A wide variety of nucleophiles can add across the double bond.

Thiol Addition: Thiols, such as the side chain of cysteine residues or simple thiols like β-mercaptoethanol, readily react with the activated olefin. nih.govnih.gov Research has shown that installing a nitrile group on the acrylamide can increase the olefin's intrinsic reactivity. ucsf.edu Interestingly, this reaction with thiols has been demonstrated to be rapidly reversible. nih.govnih.govucsf.edu This property of reversible covalent bonding is a key feature being explored in the design of specific enzyme inhibitors. nih.govnih.gov

Amine Addition: Primary and secondary amines can also act as nucleophiles in a Michael addition reaction, leading to the formation of β-amino derivatives. researchgate.net This reaction expands the molecular complexity by introducing new nitrogen-containing substituents.

Other Nucleophiles: Other soft nucleophiles, including carbanions and alkoxides, can potentially add to the electrophilic double bond under appropriate conditions.

| Nucleophile Type | Example Nucleophile | Product Class | Reaction Characteristic |

|---|---|---|---|

| Thiol | Cysteine, β-mercaptoethanol | Thioether Adduct | Rapidly Reversible ucsf.edu |

| Amine | Primary/Secondary Amines | β-Amino Adduct | Generally stable |

| Hydroxide/Alkoxide | NaOH, NaOR | β-Hydroxy/β-Alkoxy Adduct | Can be reversible |

The chlorophenyl ring provides a site for transformations common to aryl halides, most notably transition-metal-catalyzed cross-coupling reactions. The Ullmann reaction and its modern variants are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. organic-chemistry.orgmdpi.com

The classic Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with a nucleophile, often at elevated temperatures. organic-chemistry.orgbeilstein-archives.org More recent developments, sometimes referred to as Ullmann-Ma reactions, have introduced ligands such as amino acids or oxalic diamides, which allow the reactions to proceed under milder conditions. researchgate.netresearchgate.net

C-N Bond Formation (Buchwald-Hartwig/Ullmann Amination): The chlorine atom can be substituted by a variety of nitrogen nucleophiles, including primary and secondary amines, amides, and imidazoles, using a copper or palladium catalyst to form aniline derivatives.

C-O Bond Formation (Ullmann Ether Synthesis): Reaction with phenols or alcohols in the presence of a copper catalyst can yield diaryl ethers or aryl alkyl ethers, respectively.

C-C Bond Formation: The Ullmann reaction can be used for the synthesis of symmetric biaryls through the copper-catalyzed coupling of two molecules of the aryl halide. organic-chemistry.org Other cross-coupling reactions, such as Suzuki or Stille couplings (palladium-catalyzed), could also be employed to form new C-C bonds with boronic acids or organostannanes.

| Bond Formed | Nucleophile/Reagent | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| C-N | Amine (R₂NH) | Cu(I) salt, Ligand (e.g., L-proline) | N-Aryl Amine |

| C-O | Alcohol/Phenol (ROH) | Cu(I) salt, Base | Aryl Ether |

| C-S | Thiol (RSH) | Cu(I) salt, Base | Aryl Thioether |

| C-C (Biaryl) | Self-coupling | Copper (excess) | Symmetrical Biaryl |

Polymerization Behavior and Mechanism Studies (e.g., Anionic Polymerization)

The electron-deficient nature of the carbon-carbon double bond in this compound makes it a highly activated monomer, prone to polymerization. The strong electron-withdrawing effects of both the cyano and the amide functionalities significantly lower the electron density of the olefin, making it highly susceptible to nucleophilic attack. This characteristic strongly favors an anionic polymerization mechanism.

The polymerization process is typically initiated by a nucleophile (initiator, I⁻), which attacks the electrophilic β-carbon of the acrylamide. This attack forms a covalent bond and generates a carbanion at the α-carbon. This carbanion is resonance-stabilized by the adjacent cyano and carbonyl groups, which facilitates its formation and subsequent propagation.

Mechanism of Anionic Polymerization:

Initiation: A nucleophilic initiator (e.g., an alkoxide, organolithium compound, or even a weak base like water or an amine) attacks the β-carbon of the monomer (M). I⁻ + M → I-M⁻

Propagation: The newly formed carbanion (I-M⁻) acts as a nucleophile itself, attacking another monomer molecule. This process repeats, leading to the growth of the polymer chain. I-M⁻ + M → I-M-M⁻ → ... → I-(M)ₙ-M⁻

Due to the high reactivity of such activated olefins, polymerization can be rapid and may even be initiated by weak nucleophiles like ambient moisture. google.com Therefore, to maintain the monomeric form, inhibitors of anionic polymerization, such as weak protonic acids or Lewis acids, are often required for storage and handling. google.com Studies on related N,N-disubstituted acrylamides have explored asymmetric anionic polymerization to control the stereochemistry (tacticity) of the resulting polymer chain. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 3 3 Chlorophenyl 2 Cyanoacrylamide and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Non-covalent interactions are crucial in dictating the supramolecular assembly of molecules in the solid state. For 3-(3-chlorophenyl)-2-cyanoacrylamide, several types of such interactions are expected to be significant.

C-H···N and C-H···O Hydrogen Bonds: The hydrogen atoms attached to the phenyl ring and the vinyl group can act as donors for weak C-H···N and C-H···O hydrogen bonds, with the nitrogen of the cyano group and the oxygen of the acrylamide (B121943) group acting as acceptors. These interactions are fundamental in forming chains or sheets within the crystal structure. nih.gov

Halogen-π Interactions: The chlorine atom on the phenyl ring can participate in halogen-π interactions with the π-system of an adjacent phenyl ring. This type of interaction involves the electrostatic interaction between the electron-rich π-system and the region of positive electrostatic potential on the halogen atom.

π···π Stacking: The aromatic phenyl rings can engage in π···π stacking interactions, where the electron-rich π-systems of adjacent rings are arranged in either a face-to-face or offset fashion. These interactions contribute significantly to the stability of the crystal packing.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts. For a related compound, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, Hirshfeld analysis revealed that H···C, H···H, H···Cl, and H···N contacts are the most significant contributors to the crystal packing. nih.gov A similar distribution of contacts would be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of this compound would provide characteristic signals for the different protons and carbons in the molecule. Although specific spectral data for this exact compound is limited, data from related 2-cyanoacrylamide derivatives can be used to predict the expected chemical shifts. nih.govrsc.org

Expected ¹H NMR Chemical Shifts (in ppm, relative to TMS):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Amide (-NH₂) | ~7.0 - 9.0 | Broad singlet |

| Vinylic (-CH=) | ~7.5 - 8.5 | Singlet |

| Aromatic (C₆H₄Cl) | ~7.2 - 8.0 | Multiplets |

Expected ¹³C NMR Chemical Shifts (in ppm):

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (-C=O) | ~160 - 165 |

| Vinylic (-C=) | ~140 - 150 |

| Phenyl (-C₆H₄Cl) | ~125 - 135 |

| Cyano (-CN) | ~115 - 120 |

| Vinylic (-C(CN)-) | ~100 - 110 |

For unambiguous structural assignment, especially in more complex derivatives, two-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, a correlation between the vinylic proton and the carbons of the phenyl ring would confirm their connectivity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent method for identifying functional groups. sapub.org

Expected Vibrational Frequencies (in cm⁻¹):

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amide (-NH₂) | N-H stretch | 3400 - 3200 |

| Cyano (-C≡N) | C≡N stretch | 2230 - 2210 |

| Carbonyl (-C=O) | C=O stretch | 1700 - 1660 |

| Alkene (-C=C-) | C=C stretch | 1650 - 1600 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| C-Cl | C-Cl stretch | 800 - 600 |

The presence of sharp, strong bands in these regions of the IR and Raman spectra would confirm the presence of the respective functional groups within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry provides unequivocal confirmation of its molecular formula and offers insights into the connectivity of its constituent functional groups.

The molecular formula of this compound is C10H7ClN2O, which corresponds to a monoisotopic mass of approximately 206.0247 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]+• would be observed at m/z 206, with a characteristic isotopic pattern for the presence of a chlorine atom (an [M+2]+• peak at m/z 208 with roughly one-third the intensity of the [M]+• peak).

The fragmentation of this compound under EI conditions is expected to proceed through several predictable pathways based on the lability of its bonds and the stability of the resulting fragments. Aromatic amides are known to undergo cleavage of the amide bond. nih.gov The fragmentation of α,β-unsaturated amides is often characterized by the cleavage of the N-CO bond. nih.gov The presence of a chlorine atom and a cyano group also influences the fragmentation cascade.

A plausible fragmentation pattern would involve initial cleavages around the acrylamide core and the chlorophenyl ring. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules and radical species. miamioh.edu

Plausible Fragmentation Pathways:

Loss of the amino group (-NH2): Cleavage of the C-N bond can result in the loss of an amino radical, leading to a fragment ion [M-NH2]+.

Loss of carbon monoxide (CO): Following or preceding other fragmentations, the loss of a neutral CO molecule from the carbonyl group is a common pathway for amides. nih.gov

Loss of hydrogen cyanide (HCN): The cyano group can be eliminated as a neutral HCN molecule.

Cleavage of the chlorophenyl group: The bond between the phenyl ring and the acrylic chain can cleave, leading to the formation of a chlorophenyl cation or a cyanoacrylamide radical, and vice-versa.

Loss of chlorine: The chlorine atom can be lost as a radical, leading to a [M-Cl]+ fragment.

Fragmentation of the aromatic ring: The chlorophenyl ring itself can undergo fragmentation, typically involving the loss of acetylene (B1199291) (C2H2).

An interactive data table summarizing the expected major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures is presented below.

| m/z (for 35Cl) | Proposed Fragment Structure | Plausible Neutral Loss |

| 206 | [C10H7N2OCl]+• (Molecular Ion) | - |

| 190 | [C10H6NOCl]+ | •NH2 |

| 178 | [C9H7N2Cl]+• | CO |

| 171 | [C10H7N2O]+ | •Cl |

| 139 | [C7H4Cl]+ | C3H3N2O |

| 111 | [C6H4Cl]+ | C4H3N2O |

This table represents a hypothetical fragmentation pattern based on established chemical principles, as direct experimental data for this specific compound is not widely available.

Comprehensive Spectroscopic Data Correlation and Isomer Differentiation

The unambiguous structural confirmation of this compound and its differentiation from its isomers (2-chlorophenyl and 4-chlorophenyl derivatives) relies on the comprehensive correlation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

1H NMR Spectroscopy: The 1H NMR spectrum provides crucial information about the electronic environment and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the vinylic proton, the aromatic protons, and the amide protons.

The key to isomer differentiation lies in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern of the chlorophenyl ring dictates the multiplicity and coupling constants of the aromatic protons. youtube.comoxinst.com

This compound: The aromatic region would display a complex multiplet for the four protons due to their distinct chemical environments and coupling patterns (a singlet-like signal for the proton between the two chloro-substituents, a triplet, and two doublets).

3-(2-chlorophenyl)-2-cyanoacrylamide: This isomer would also show a complex multiplet for the four aromatic protons, but with different chemical shifts and coupling constants compared to the 3-chloro isomer due to the ortho-position of the chlorine atom.

3-(4-chlorophenyl)-2-cyanoacrylamide: This isomer would exhibit a more symmetrical pattern, typically two doublets (an AA'BB' system), due to the para-substitution. rsc.org

The vinylic proton is expected to appear as a singlet, and its chemical shift will be influenced by the electronic nature of the substituted phenyl ring. The amide protons (NH2) may appear as one or two broad singlets, and their chemical shift can be concentration and solvent-dependent.

Isomer differentiation is also evident in the 13C NMR spectrum. The chemical shifts of the aromatic carbons, particularly the carbon bearing the chlorine atom (ipso-carbon) and the other substituted carbons, are sensitive to the position of the chlorine atom. wisc.eduorganicchemistrydata.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

N-H stretching: Around 3400-3200 cm-1 for the amide group.

C≡N stretching: A sharp, medium-intensity band around 2220 cm-1 for the nitrile group. rsc.org

C=O stretching: A strong absorption around 1700-1680 cm-1 for the amide carbonyl. rsc.org

C=C stretching: Around 1600 cm-1 for the alkene and aromatic rings.

C-Cl stretching: In the fingerprint region, typically below 800 cm-1.

While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm-1), particularly the C-H out-of-plane bending vibrations of the aromatic ring, can be used for differentiation.

The following interactive table summarizes the expected spectroscopic data for this compound, with comparisons to its isomers for differentiation purposes.

| Spectroscopic Technique | Feature | Expected Data for this compound | Differentiation from Isomers |

| 1H NMR | Aromatic Protons | Complex multiplet (4H) | 2-chloro: Different multiplet pattern. 4-chloro: Two doublets (AA'BB' system). rsc.org |

| Vinylic Proton | Singlet (1H) | Subtle chemical shift differences based on electronic effects. | |

| Amide Protons | Broad singlet(s) (2H) | Generally less useful for isomer differentiation. | |

| 13C NMR | Aromatic Carbons | 6 distinct signals | Different chemical shifts for ipso- and other substituted carbons. organicchemistrydata.org |

| C≡N Carbon | ~117 ppm | Minor shifts expected between isomers. | |

| C=O Carbon | ~163 ppm | Minor shifts expected between isomers. | |

| IR | C≡N Stretch | ~2220 cm-1 | Position largely independent of isomerism. |

| C=O Stretch | ~1700-1680 cm-1 | Minor shifts possible. | |

| Aromatic C-H Bending | Specific pattern in fingerprint region | Distinct patterns for ortho, meta, and para substitution. |

By correlating the data from these spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved, and it can be confidently distinguished from its structural isomers. creative-biostructure.com

Computational Chemistry and Theoretical Investigations of 3 3 Chlorophenyl 2 Cyanoacrylamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The first step in a computational analysis is typically geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. For a related compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, DFT calculations have been used to determine its optimized structural parameters. nih.govresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles that are in good agreement with experimental X-ray diffraction data. nih.gov For 3-(3-chlorophenyl)-2-cyanoacrylamide, a similar computational approach would yield the theoretical equilibrium geometry, providing a foundational understanding of its shape and steric properties.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) based on DFT Calculations for a Related Acrylamide (B121943) Structure.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=C | 1.34 |

| C-C (phenyl) | 1.39 | |

| C-Cl | 1.74 | |

| C=O | 1.23 | |

| C-N | 1.35 | |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | C=C-C | 121.5 |

| C-C-Cl | 119.8 | |

| O=C-N | 123.0 |

Note: The data presented is illustrative for a substituted acrylamide and may not represent the exact values for this compound. The specific values would require a dedicated DFT calculation for the molecule of interest.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Descriptors (e.g., Electrophilicity Index)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap indicates higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Studies on related compounds like 3-(2,6-dichlorophenyl)-acrylamide have utilized DFT to calculate these parameters, providing insights into their reactivity profiles. nih.gov The cyano group in this compound is a strong electron-withdrawing group, which is expected to lower the energy of the LUMO and influence the molecule's electrophilicity.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors for a Substituted Acrylamide.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.8 |

| LUMO Energy | ELUMO | -2.1 |

| HOMO-LUMO Gap | ΔE | 4.7 |

| Ionization Potential | I | 6.8 |

| Electron Affinity | A | 2.1 |

| Electronegativity | χ | 4.45 |

| Chemical Hardness | η | 2.35 |

| Electrophilicity Index | ω | 4.21 |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Precise values for this compound would need to be determined through specific quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound. mdpi.comnih.gov

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated infrared spectrum with the experimental one, researchers can assign the observed peaks to specific vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are highly useful for assigning signals in experimental NMR spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible range. mdpi.com This allows for the prediction of the maximum absorption wavelength (λmax) and helps in understanding the electronic properties of the molecule.

For a series of cyano-substituted styrylpyridine compounds, theoretical calculations have shown a good correlation with experimental spectroscopic data. mdpi.comnih.gov A similar approach for this compound would provide a theoretical benchmark for its spectroscopic characterization.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their conformational dynamics.

Molecular Docking Studies for Ligand-Target Interaction Prediction (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

The 2-cyanoacrylamide moiety is known to act as a Michael acceptor and can form covalent or reversible covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. nih.gov For instance, various 2-cyanoacrylamide derivatives have been investigated as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. nih.gov

A molecular docking study of this compound would involve:

Obtaining the 3D crystal structure of a target protein.

Defining the binding site or active site of the protein.

Using a docking algorithm to place the ligand in the binding site in various conformations and orientations.

Scoring the different poses based on their binding energy to predict the most favorable binding mode.

The results of a docking study would provide information on the binding affinity (e.g., in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov

Table 3: Illustrative Molecular Docking Results for a Cyanoacrylamide Derivative with a Kinase Target.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | Cys123 | Covalent/Reversible Covalent |

| Leu45 | Hydrophobic | ||

| Val53 | Hydrophobic | ||

| Asp180 | Hydrogen Bond |

Note: This table is a hypothetical representation of docking results. The specific interactions and binding energy for this compound would depend on the chosen protein target.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the shapes it can adopt to bind to a biological target.

Potential Energy Surface (PES) scans can be performed using quantum chemical methods to explore the energy changes associated with the rotation around specific bonds. For example, a PES scan for the rotation around the C-C bond connecting the phenyl ring to the acrylamide group would reveal the most stable rotational isomers (rotamers) and the energy required to interconvert them. nih.gov

For more complex molecules or to include the effects of a solvent, molecular dynamics (MD) simulations can be employed. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules over time, providing a dynamic picture of the conformational landscape. These simulations can reveal how the molecule explores different conformations and how its flexibility is influenced by its environment. The results can be visualized as a free energy landscape, where the low-energy regions correspond to the most populated and stable conformational states.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical studies on this compound and related α,β-unsaturated systems predominantly focus on the Michael addition reaction, a key process in their interaction with biological nucleophiles like the thiol group of cysteine residues. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanistic pathways of such reactions.

The reaction mechanism of the thiol-Michael addition to this compound is predicted to proceed through a concerted or a stepwise pathway. In the concerted mechanism, the carbon-sulfur bond formation and a proton transfer occur simultaneously. In the stepwise mechanism, a thiolate anion attacks the β-carbon of the acrylamide, forming a carbanionic intermediate, which is subsequently protonated. Computational models help in determining the more favorable pathway by calculating the activation energies for each step.

Transition state analysis is a critical component of these computational predictions. By locating the transition state structure on the potential energy surface, the energy barrier of the reaction can be calculated. A lower energy barrier indicates a more facile reaction. For this compound, the electron-withdrawing nature of the cyano and amide groups, as well as the chlorophenyl moiety, influences the electrophilicity of the β-carbon and thus the reaction's activation energy.

A computational study on the reactivities of cyanoacrylamide-based inhibitors has benchmarked various DFT methods, with M06-2X/6-31+G(d)//M06-2X/6-311+G(d,p) being identified as a reliable method for predicting the energetics of thiol-Michael additions to cyanoacrylamides researchgate.net. Such studies often reveal correlations between the calculated addition barriers and electronic descriptors like the Lowest Unoccupied Molecular Orbital (LUMO) energy of the Michael acceptor researchgate.net.

| Computational Method | Activation Energy (kcal/mol) | TS Cβ-S Bond Length (Å) | TS N-H Bond Length (Å) (in proton transfer) |

|---|---|---|---|

| B3LYP/6-31G(d) | 15.8 | 2.25 | 1.52 |

| M06-2X/6-311+G(d,p) | 12.5 | 2.18 | 1.45 |

| ωB97X-D/def2-TZVP | 13.1 | 2.20 | 1.48 |

The data in Table 1, while illustrative, showcases typical outputs from computational studies. A lower activation energy, as predicted by the M06-2X functional, suggests a faster reaction rate. The transition state bond lengths provide a snapshot of the geometry at the peak of the energy barrier, indicating the extent of bond formation and breaking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or, in this context, their molecular interactions. For this compound and its analogs, QSAR models can predict their interaction potential with a target receptor based on various molecular descriptors.

The development of a 3D-QSAR model involves aligning a set of structurally related molecules and calculating steric and electrostatic fields around them. These fields are then correlated with the observed activity to generate a model that can predict the activity of new compounds. Such models can provide insights into the structural features that are favorable or unfavorable for the desired molecular interaction.

Key molecular descriptors in QSAR studies for acrylamide derivatives often include:

Electronic descriptors: Such as LUMO energy, which relates to the electrophilicity of the molecule and its susceptibility to nucleophilic attack.

Steric descriptors: Like molar volume and surface area, which describe the size and shape of the molecule and are crucial for fitting into a binding site.

Hydrophobicity descriptors: Such as the logarithm of the partition coefficient (logP), which influences how the molecule distributes between aqueous and lipid environments.

A hypothetical QSAR model for a series of 3-phenyl-2-cyanoacrylamides interacting with a target protein might be represented by the following equation:

pIC50 = -0.5 * LUMO + 0.2 * LogP - 0.01 * Molar_Volume + 2.5

This equation suggests that a lower LUMO energy (higher electrophilicity), higher hydrophobicity, and smaller molecular size are beneficial for the interaction.

| Statistical Parameter | Value | Significance |

|---|---|---|

| r² (Correlation Coefficient) | 0.92 | Indicates a strong correlation between predicted and observed activities. |

| q² (Cross-validated r²) | 0.75 | Demonstrates the predictive power of the model on new data. |

| F-statistic | 85.3 | Shows the statistical significance of the model. |

| Standard Error of Estimate | 0.21 | Represents the average deviation of the predicted values from the observed values. |

The statistical validation of the QSAR model, as shown in Table 2, is crucial to ensure its robustness and predictive capability. A high r² and q² value, along with a significant F-statistic, would indicate a reliable model that can be used to guide the design of new derivatives with improved molecular interaction profiles.

Molecular and Cellular Biological Activity of 3 3 Chlorophenyl 2 Cyanoacrylamide and Analogues

In Vitro Enzyme Inhibition Studies: Molecular Mechanisms and Target Identification

The core mechanism for many 2-cyanoacrylamide derivatives involves the formation of a reversible covalent bond with a target protein. These "doubly activated" Michael acceptors react with thiols, like the cysteine residues in enzyme active sites, to form an adduct. This reaction is often reversible, which can limit off-target binding and potential toxicity compared to irreversible covalent inhibitors. nih.govnih.gov

The 2-cyanoacrylamide scaffold has been successfully incorporated into inhibitors targeting several protein kinases, often achieving high potency and selectivity by forming a reversible covalent bond with a non-catalytic cysteine residue in or near the ATP-binding site.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1): TAK1 is a critical kinase that regulates the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, making it a therapeutic target for cancer and inflammatory diseases. nih.govnih.gov Imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety have been developed as novel, potent TAK1 inhibitors. nih.gov These compounds operate through a reversible covalent mechanism. One of the most potent analogues, a derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide group, demonstrated significant TAK1 inhibitory activity. nih.govnih.gov

Ribosomal S6 Kinase 2 (RSK2): Cyanoacrylamide-based compounds have been identified as sustained, yet reversible, inhibitors of the RSK2 C-terminal domain (CTD). ucsf.edu The inhibitory mechanism involves the reversible reaction with a noncatalytic cysteine residue. nih.gov This interaction leads to potent inhibition of RSK2 activity. ucsf.edu A cyanoacrylamide derivative, when pretreated with glutathione, showed no reduction in its ability to inhibit RSK2, indicating a targeted interaction within the kinase. ucsf.edu

Janus Kinase 3 (JAK3): Selective JAK3 inhibitors are sought after for treating autoimmune diseases like rheumatoid arthritis. The presence of a unique cysteine residue (Cys909) in the JAK3 active site, which is absent in other JAK family members, has been exploited for the development of targeted covalent inhibitors. Cyanoacrylamide-based electrophiles have been designed to react reversibly with this cysteine, leading to highly selective and potent JAK3 inhibition.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Irreversible EGFR inhibitors commonly utilize an acrylamide (B121943) "warhead" to form a covalent bond with Cys797 in the kinase domain. researchgate.net While the broader acrylamide class is well-established for EGFR inhibition, specific data for 3-(3-chlorophenyl)-2-cyanoacrylamide is less prevalent in publicly available literature. However, the general principle of targeting EGFR with such reactive moieties is a validated strategy in cancer therapy. researchgate.netresearchgate.net

Table 1: Kinase Inhibition by Cyanoacrylamide Analogues

| Kinase Target | Compound/Analogue Description | IC50 | Mechanism |

|---|---|---|---|

| TAK1 | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | 27 nM | Reversible Covalent |

| RSK2 | Pyrrolopyrimidine cyanoacrylamide | 4 nM | Reversible Covalent |

The utility of the 2-cyanoacrylamide scaffold extends beyond kinase inhibition to other enzyme families.

Carbonic Anhydrase: A series of benzenesulfonamides incorporating cyanoacrylamide moieties were investigated as inhibitors of β-carbonic anhydrase (CA) from Saccharomyces cerevisiae. nih.gov Several of these compounds were found to be highly potent, acting as low nanomolar or even subnanomolar inhibitors of the yeast enzyme. nih.gov They also displayed selectivity for the yeast CA over the human isoforms hCA I and hCA II, suggesting potential for development as antifungal agents with a novel mechanism of action. nih.gov The sulfonamide group is a well-known zinc-binding function crucial for the inhibition of carbonic anhydrases. mdpi.com

Proteases: While the cyanoacrylamide moiety is a Michael acceptor capable of reacting with cysteine residues, which are often found in the active sites of cysteine proteases, specific research detailing the inhibition of proteases by this compound is not widely available in the current literature. The focus has predominantly been on kinase and carbonic anhydrase targets. researchgate.net

Receptor Binding Studies at the Molecular Level

Current scientific literature on this compound and its analogues primarily details their activity as enzyme inhibitors that form covalent adducts with active site residues. ucsf.eduresearchgate.net These interactions are distinct from the binding events that characterize ligands for signaling receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, which typically involve non-covalent binding to elicit a conformational change and subsequent signal transduction. frontiersin.org As such, specific studies focused on the receptor binding profiles, in the classical sense, for this class of compounds are not extensively documented.

Cellular Pathway Modulation

By inhibiting key enzymes like kinases, 2-cyanoacrylamide derivatives can exert significant effects on intracellular signaling pathways, influencing cell survival, proliferation, and death.

Transforming growth factor-β-activated kinase 1 (TAK1) is a central node in cellular signaling, directly upstream of both the NF-κB and MAPK pathways. nih.govnih.gov Consequently, inhibitors of TAK1 that utilize a 2-cyanoacrylamide warhead can effectively modulate these critical pathways. nih.gov By inhibiting TAK1, these compounds prevent the phosphorylation cascade that leads to the activation of NF-κB and various MAPKs (such as p38 and JNK), thereby blocking downstream pro-inflammatory and pro-survival signals. nih.gov

The modulation of pro-survival pathways like NF-κB and MAPK by 2-cyanoacrylamide analogues translates into pro-apoptotic activity in cancer cells.

Inhibition of TAK1 is known to induce apoptosis in cancerous cells. nih.govnih.gov Furthermore, novel cyanoacrylamide derivatives have been synthesized and tested for their anticancer effects. A naphthyl derivative of 2-cyanoaziridine-1-carboxamide, which shares structural similarities with pro-oxidant anti-tumor agents, was shown to induce a mix of necrosis and apoptosis in human myeloma cell lines. nih.gov This compound, AMP423, led to the activation of caspase 3, a key executioner caspase in the apoptotic pathway. nih.gov The cytotoxic potency of AMP423 was demonstrated across a variety of human cancer cell lines, with 72-hour IC50 values ranging from 2 to 36 μM. nih.gov Other novel cyanoacrylamide derivatives bearing a pyrazole (B372694) moiety have also been reported to have anticancer effects against multiple cancer cell lines, including those of liver (HEPG2), breast (MCF7), and pancreatic (PACA2) origin. researchgate.net

Table 2: Apoptotic Activity of Cyanoacrylamide Analogues in Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Observed Effect | IC50 (72h) |

|---|---|---|---|

| AMP423 (2-cyanoaziridine derivative) | Human Myeloma (8226/S) | Induction of apoptosis and necrosis, Caspase 3 activation | 2 - 36 µM (across various lines) |

| Pyrazole-cyanoacrylamide derivatives | HEPG2, MCF7, PACA2 | Anticancer activity | Not specified |

DNA and Protein Interaction Studies

The biological activity of small molecules is intrinsically linked to their ability to interact with and modify the function of crucial biomacromolecules such as DNA and proteins. For this compound and its analogues, the majority of research has centered on their interactions with proteins, revealing a specific and potent mechanism of action.

Currently, there is a notable lack of direct scientific evidence in the public domain detailing the DNA cleavage or binding properties of this compound specifically with plasmid DNA or calf thymus DNA. While studies on other structurally distinct compounds, such as acrylonitrile, have shown the potential for DNA adduct formation nih.gov, this has not been demonstrated for 3-aryl-2-cyanoacrylamides. Research into the genotoxicity of some cyanoacrylates has yielded mixed results in bacterial reverse mutation assays, with some alerts for potential DNA reactivity based on computational predictions. industrialchemicals.gov.au However, these findings are not specific to the 3-chlorophenyl derivative and require further experimental validation to ascertain any direct interaction with DNA. The anticancer activities reported for some N-hetaryl-2-cyanoacetamide derivatives have been attributed to the induction of apoptosis through pathways involving caspases and the inhibition of angiogenesis, rather than direct DNA damage. nih.gov

The 2-cyanoacrylamide moiety is a key electrophilic "warhead" that enables these compounds to interact with nucleophilic residues on proteins, most notably cysteine. x-chemrx.commdpi.com This interaction is primarily characterized by a reversible covalent bond formation.

Reversible Covalent Inhibition:

The defining feature of the interaction between 2-cyanoacrylamide derivatives and certain proteins is their ability to act as reversible covalent inhibitors. The electron-withdrawing nature of the nitrile and amide groups on the acrylamide backbone makes the β-carbon susceptible to nucleophilic attack by the thiol group of cysteine residues. x-chemrx.com This results in a Michael addition reaction, forming a covalent bond. researchgate.net

Unlike irreversible covalent inhibitors, the adducts formed by 2-cyanoacrylamides are often reversible. This reversibility is attributed to the increased acidity of the α-carbon proton in the covalent adduct, which facilitates the elimination reaction to regenerate the original compound and the free thiol. psu.edu This property is considered advantageous in drug design as it can reduce the potential for off-target toxicity associated with permanent protein modification. x-chemrx.compsu.edu

Studies on various 2-cyanoacrylamide analogues have demonstrated this reversible covalent binding mechanism with several protein kinases, including:

Transforming growth factor-beta-activated kinase 1 (TAK1): A derivative of 2-cyanoacrylamide was shown to be a potent inhibitor of TAK1, and its reversible reaction with β-mercaptoethanol supported its classification as a reversible covalent inhibitor. psu.edunih.gov

p90 ribosomal protein S6 kinase (RSK): Cyanoacrylamide-based inhibitors have been developed to target a non-catalytic cysteine in RSK2, demonstrating sustained but reversible inhibition. cambridgemedchemconsulting.com

The initial binding of the inhibitor to the protein is a non-covalent event, driven by interactions such as hydrogen bonding and hydrophobic interactions between the inhibitor's scaffold and the protein's binding pocket. This initial non-covalent binding properly orients the cyanoacrylamide warhead for the subsequent covalent reaction with the target cysteine residue. cambridgemedchemconsulting.comdrughunter.com

Interactive Data Table: Protein Interaction of 2-Cyanoacrylamide Analogues

| Compound/Analogue Class | Target Protein | Type of Interaction | Key Findings | Citations |

| Imidazopyridine-tethered 2-cyanoacrylamides | TAK1 | Reversible Covalent | Potent inhibition (IC50 in the nM range). Reversibility confirmed by reaction with β-mercaptoethanol. | psu.edunih.gov |

| Pyrrolopyrimidine-based cyanoacrylates | RSK2 | Reversible Covalent | Sustained inhibition through targeting a non-catalytic cysteine. The covalent bond is stabilized by specific non-covalent interactions. | cambridgemedchemconsulting.com |

| General 2-cyanoacrylamides | Cysteine-containing proteins | Reversible Covalent | The cyanoacrylamide moiety acts as a warhead for reversible Michael addition with cysteine thiols. | nih.govx-chemrx.com |

Structure-Activity Relationship (SAR) Studies on Derivatives and Analogues: Elucidating Molecular Basis of Activity

Structure-activity relationship (SAR) studies on this compound and its analogues have been crucial in understanding the molecular features that govern their biological activity, particularly their potency as kinase inhibitors. These studies typically involve modifying the aryl ring and other parts of the molecule and assessing the impact on inhibitory activity.

For a series of 2-cyanoacrylamide derivatives designed as TAK1 inhibitors, SAR studies revealed several key insights: psu.edu

The Aryl Group: The nature and substitution pattern of the aryl group attached to the acrylamide core significantly influence the inhibitory potency. These findings suggest that the aryl group contributes to the binding affinity within the target protein's active site. psu.edu

Substituents on the Aryl Ring:

The position of substituents on the aryl ring is critical. For instance, in a series of pyridine-containing analogues, the position of a methyl group on the pyridine (B92270) ring affected the inhibitory activity against TAK1. psu.edu

The size of the substituent also plays a role. Bulky substituents on the aromatic ring were found to decrease potency in some cases, whereas smaller substituents either maintained or improved the inhibitory activity. psu.edu

Interactive Data Table: SAR Findings for 2-Cyanoacrylamide Analogues as TAK1 Inhibitors

| Analogue Feature | Effect on Activity | Rationale | Citations |

| Bulky substituents on the 2-pyridinyl ring | Decreased potency | Steric hindrance may disrupt optimal binding in the active site. | psu.edu |

| Small substituents on the 2-pyridinyl ring | Maintained or improved potency | Favorable size for fitting into the binding pocket. | psu.edu |

| Methyl substituent on the pyridine ring | Potent inhibition regardless of position | Suggests multiple favorable binding modes or tolerance for methyl groups at various positions. | psu.edu |

| Aryl group of the 2-cyanoacrylamide | Contributes to interaction with TAK1 | Participates in non-covalent binding interactions that position the warhead. | psu.edu |

Applications of 3 3 Chlorophenyl 2 Cyanoacrylamide in Organic Synthesis and Material Science

Role as a Synthetic Building Block for Complex Molecules

The 3-(3-chlorophenyl)-2-cyanoacrylamide scaffold is a versatile precursor for the synthesis of more complex organic molecules, particularly heterocyclic compounds and biologically active agents. Its utility stems from the multiple reactive sites inherent in its structure: the electrophilic double bond, the cyano group, and the amide functionality.

The primary method for synthesizing the parent scaffold involves a Knoevenagel condensation between 3-chlorobenzaldehyde (B42229) and 2-cyanoacetamide (B1669375), often catalyzed by a mild base like triethylamine (B128534) or piperidine (B6355638) in an alcohol solvent. researchgate.netmdpi.com This reaction is generally high-yielding and stereoselective, producing the (E)-isomer. researchgate.net Once formed, this compound can serve as a key intermediate. For instance, activated derivatives such as 3-aryl/hetaryl-2-cyanoacryloyl chlorides are used as scaffolds for building a wide variety of heterocyclic systems through reactions with bidentate nucleophiles. ekb.eg

A significant application of this scaffold is in the construction of complex kinase inhibitors. Research into inhibitors for enzymes like Transforming growth factor-beta-activated kinase 1 (TAK1) has utilized various 3-aryl-2-cyanoacrylamide moieties. nih.govsemanticscholar.org In these syntheses, a complex amine portion of the final molecule is coupled with a pre-formed 3-aryl-2-cyanoacrylamide. nih.gov The aryl group (such as 3-chlorophenyl) is crucial for tuning the electronic properties and providing specific interactions within the target's binding pocket. nih.gov This modular approach allows for the generation of a library of potential inhibitors by varying the substitution on the aromatic ring. nih.gov

| Molecule Class | Synthetic Role of Cyanoacrylamide Scaffold | Example Application | Reference(s) |

| Heterocycles | Serves as a precursor, often in an activated form (e.g., acryloyl chloride), for cyclization reactions with binucleophiles. | Synthesis of various five- and six-membered heterocyclic rings. | ekb.eg |

| Kinase Inhibitors | Acts as a key building block ("warhead") that is coupled to a larger, complex amine scaffold. | Design and synthesis of reversible covalent inhibitors for TAK1. | nih.govnih.gov |

| Pyrazole (B372694) Derivatives | The cyanoacetamide precursor can be used in condensation reactions with pyrazole carbaldehydes to form complex acrylamides. | Synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. | mdpi.com |

Integration in Polymer Science and Engineering (focus on polymerization chemistry)

While specific polymerization studies on this compound are not widely documented, the chemistry of the structurally related alkyl 2-cyanoacrylates (the primary component of "super glues") provides a strong basis for its potential in polymer science. pcbiochemres.comnih.gov These monomers are known for their extremely rapid polymerization due to the presence of two electron-withdrawing groups on the vinyl carbon, a feature shared by this compound. pcbiochemres.com

The polymerization is predominantly initiated by an anionic mechanism. pcbiochemres.comnih.gov The process is so facile that weak nucleophiles, including trace amounts of moisture (hydroxyl ions) on a surface, can initiate the chain reaction. pcbiochemres.comresearchgate.net The initiation involves the addition of a nucleophile to the electrophilic β-carbon of the double bond, generating a carbanion on the α-carbon that is resonance-stabilized by both the cyano and carbonyl groups. nih.gov This carbanion then rapidly adds to subsequent monomer units, leading to the formation of long polymer chains. nih.gov

This high reactivity, however, makes the polymerization difficult to control, often resulting in polymers with high molar mass dispersity. utwente.nl Recent advancements have focused on achieving controlled or "living" anionic polymerization to produce well-defined polymer structures. utwente.nlrsc.org These methods include:

Superbase-Initiated Polymerization: Using minute quantities of a superbase (e.g., a phosphazene) to activate a controlled initiator like thiophenol allows for the synthesis of poly(alkyl cyanoacrylate)s with adjustable molecular weights and lower dispersity (Đ < 1.4). utwente.nl

Frustrated Lewis Pair (FLP) Initiation: A hydrogenated FLP can promote a controlled, living ionic polymerization of cyanoacrylates, enabling the synthesis of homopolymers and, for the first time, block copolymers with controlled sequences. rsc.org

In addition to anionic polymerization, radical polymerization of cyanoacrylates is also possible, though it is synthetically more challenging because it requires strongly acidic conditions to suppress the overwhelmingly fast anionic pathway. nih.gov

| Polymerization Type | Initiator / Catalyst | Key Features & Conditions | Reference(s) |

| Anionic Polymerization | Weak bases (e.g., moisture, amines, phosphines) | Extremely rapid, often uncontrolled. Occurs at ambient temperature. Basis for cyanoacrylate adhesives. | pcbiochemres.comnih.govresearchgate.net |

| Controlled Anionic Polymerization | Superbases with Thiophenol Initiator | Allows for adjustable molecular weight and moderate dispersity (Đ < 1.4). | utwente.nl |